3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

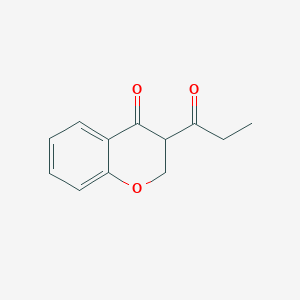

3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic derivative of the 3-benzylchroman-4-one class, a subgroup of flavonoids characterized by a 2-phenyl-benzo-γ-pyrone core (C3-C6-C3 structure) . Its structure consists of a chroman-4-one skeleton (a benzopyranone ring) substituted with a propanoyl group (CH2CH2CO-) at the 3-position. For instance, 3-benzylchroman-4-one derivatives demonstrate potent activity against BT549 and HeLa cancer cells, attributed to their interaction with p53 protein . The propanoyl substituent likely influences electronic and steric properties, modulating binding affinity and metabolic stability compared to other derivatives.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-propanoyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C12H12O3/c1-2-10(13)9-7-15-11-6-4-3-5-8(11)12(9)14/h3-6,9H,2,7H2,1H3 |

InChI Key |

RZXDANCJBWROOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1COC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzopyran derivative with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzopyran derivatives .

Scientific Research Applications

3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and structural properties of 3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one can be contextualized by comparing it to structurally related flavonoids and synthetic analogs. Key differences in substituents, conformation, and bioactivity are summarized below:

Structural and Functional Comparison Table

Key Comparative Insights

Substituent Effects on Bioactivity :

- Hydroxyl Groups : Compounds with hydroxylation at C5, C7, and C4′ (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one) are associated with roles in plant development and stress responses . Hydroxyl groups enhance hydrogen bonding with biological targets, such as enzymes or DNA.

- Methoxy Groups : Derivatives like HIF-13 (2,4-dimethoxyphenylmethyl) exhibit improved metabolic stability due to reduced oxidative degradation, a critical factor in drug design .

- Prenyl Groups : Prenylated derivatives (e.g., 3-[3,4-dihydroxy-2-(3-methyl-2-butenyl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one) demonstrate increased lipophilicity, enhancing membrane permeability and bioavailability .

In contrast, HIF-13’s conformation aligns with known analogs, indicating conserved interaction mechanisms despite methoxy substitutions .

Biological Roles: Anticancer activity is prominent in 3-benzylchroman-4-ones (e.g., HIF-4, HIF-13), with substituents influencing p53 protein affinity . Flavonoids with multiple hydroxyl groups (e.g., 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one) are linked to stress adaptation in biological systems .

Biological Activity

3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one is a compound belonging to the class of benzopyran derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H12O3

- Molecular Weight : 220.23 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thus playing a role in the management of inflammatory diseases.

- Antitumor Activity : Studies indicate that this compound can induce apoptosis in cancer cells and inhibit their proliferation.

Antioxidant Activity

Research has demonstrated that this compound possesses strong antioxidant capabilities. A study measured its ability to scavenge free radicals using various assays such as DPPH and ABTS.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.5 |

| ABTS | 12.8 |

Anti-inflammatory Effects

The compound has been tested for its ability to reduce inflammation in vitro. In a study involving human endothelial cells, it was found to significantly decrease the levels of TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 100 |

Antitumor Activity

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) indicated that this compound effectively inhibits cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study published in Journal of Cancer Research found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

- Inflammation Model in Mice : In vivo studies demonstrated that administration of this compound reduced paw edema in a carrageenan-induced inflammation model, suggesting its potential use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.